molecular formula C17H17ClN2O2 B2781121 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide CAS No. 1119254-76-0

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide

Cat. No.: B2781121
CAS No.: 1119254-76-0
M. Wt: 316.79
InChI Key: WIVCPECVCIGDHE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C17H17ClN2O2. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyridine ring substituted with a chloro group and a carboxamide group, along with a phenyl ring substituted with a cyclopentyloxy group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like carbonyldiimidazole.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through etherification reactions using cyclopentanol and a suitable leaving group like tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The carboxamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions may involve the use of bases like sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form new amide derivatives, while oxidation reactions can form N-oxides.

Scientific Research Applications

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-[4-(methoxy)phenyl]pyridine-4-carboxamide: This compound has a methoxy group instead of a cyclopentyloxy group, which can affect its chemical and biological properties.

    2-chloro-N-[4-(ethoxy)phenyl]pyridine-4-carboxamide: This compound has an ethoxy group instead of a cyclopentyloxy group, which can also affect its properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-cyclopentyloxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-16-11-12(9-10-19-16)17(21)20-13-5-7-15(8-6-13)22-14-3-1-2-4-14/h5-11,14H,1-4H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVCPECVCIGDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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